
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride is a quaternary ammonium compound that features an anthraquinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride typically involves a one-pot three-component condensation reaction. This reaction includes 1- and 2-amino anthraquinones, triethyl orthoformate, and CH-acid compounds. The reaction is carried out without using any solvent or catalyst at a mild temperature of 50°C. This method is efficient, yielding the desired products in a short reaction time (14–50 minutes) and with good to excellent yields (85–96%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the green and catalyst-free synthesis approach mentioned above can be adapted for larger-scale production, ensuring environmentally friendly and sustainable processes.
Chemical Reactions Analysis
Types of Reactions
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can undergo oxidation reactions.
Reduction: Reduction reactions can also occur, particularly involving the quinone structure.
Substitution: The compound can participate in substitution reactions, especially involving the ammonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthraquinone moiety can lead to the formation of anthraquinone derivatives, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride involves its interaction with molecular targets and pathways. The quaternary ammonium group allows it to interact with negatively charged molecules, while the anthraquinone moiety can participate in redox reactions. These interactions can affect various biological and chemical processes, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quaternary ammonium compounds with different substituents. Examples include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Tetraethylammonium chloride
Uniqueness
This differentiates it from other quaternary ammonium compounds that may not have such a complex structure .
Properties
CAS No. |
62399-48-8 |
|---|---|
Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
[(9,10-dioxoanthracen-2-yl)amino]methylidene-dimethylazanium;chloride |
InChI |
InChI=1S/C17H14N2O2.ClH/c1-19(2)10-18-11-7-8-14-15(9-11)17(21)13-6-4-3-5-12(13)16(14)20;/h3-10H,1-2H3;1H |
InChI Key |
YPJOZBYQMVFCCB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CNC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



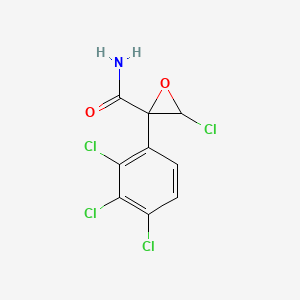
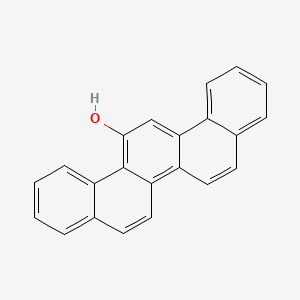
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)
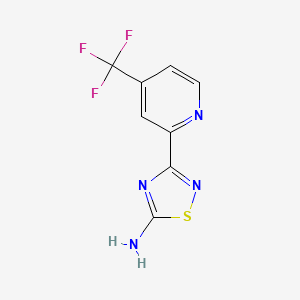

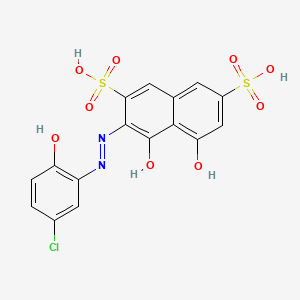
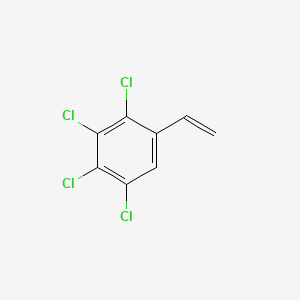

![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)


